Meclofenamic acid
Overview
Description
Meclofenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of joint and muscular pain, arthritis, and dysmenorrhea . It belongs to the anthranilic acid derivatives (or fenamate) class of NSAIDs and was approved by the United States Food and Drug Administration in 1980 . This compound works by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins, compounds that mediate inflammation and pain .
Mechanism of Action
Target of Action
Meclofenamic acid primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are major mediators of inflammation .
Mode of Action
This compound acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition prevents the formation of prostaglandin precursors, thereby reducing the symptoms of pain and inflammation . It also competes for binding at the prostaglandin receptor site .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, which are involved in mediating pain, fever, and inflammation .
Pharmacokinetics
This compound exhibits a rapid onset of action and its duration of action may be attributed to its pharmacokinetic profile . It is completely bioavailable from capsules relative to an oral suspension dosage form . Maximum plasma concentrations are achieved in 0.5-2 hours following doses of capsules . The elimination half-life of this compound is approximately 0.8 to 2.1 hours .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in the relief of mild to moderate pain , treatment of primary dysmenorrhea , reduction of heavy menstrual blood loss , and relief of the signs and symptoms of acute and chronic rheumatoid arthritis and osteoarthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has a relatively slow onset of action, taking 36–48 hours for full effect, and is most useful for treatment of chronic musculoskeletal disease . .
Biochemical Analysis
Biochemical Properties
Meclofenamic acid plays a significant role in biochemical reactions. It acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) . In animal studies, this compound was found to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. For instance, it has been shown to reduce reactive oxygen species accumulation and apoptosis, inhibit excessive autophagy, and protect hair cell-like HEI-OC1 cells from cisplatin-induced damage .
Molecular Mechanism
It is known that its therapeutic action does not result from pituitary-adrenal stimulation . In animal studies, this compound was found to inhibit prostaglandin synthesis and compete for binding at the prostaglandin receptor site .
Temporal Effects in Laboratory Settings
This compound has a relatively slow onset of action, taking 36–48 hours for full effect, and is most useful for the treatment of chronic musculoskeletal disease .
Dosage Effects in Animal Models
In animals, this compound is administered as an oral granule form at a dose of 2.2 mg/kg/day . Toxicity due to excessive dosage is similar to that of phenylbutazone, including depression, anorexia, weight loss, edema, diarrhea, oral ulceration, and decreased hematocrit .
Metabolic Pathways
This compound is extensively metabolized to an active metabolite and at least six other less well-characterized minor metabolites . Only the active metabolite has been shown in vitro to inhibit cyclooxygenase activity with approximately one fifth the activity of this compound .
Preparation Methods
Meclofenamic acid is synthesized through a modified Ullmann coupling reaction. This reaction involves the use of potassium 2-bromobenzoate, substituted anilines, and copper acetate in tetrabutylphosphonium chloride ionic liquid . The optimal conditions for this reaction are at a temperature of 170°C . The use of ionic liquids in this reaction offers several advantages, including operational simplicity, cleaner reactions, high selectivity, excellent yield, rapid conversion, and the use of a low-cost catalyst .
Chemical Reactions Analysis
Meclofenamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its hydroxylated metabolites.
Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are hydroxylated metabolites and substituted derivatives .
Scientific Research Applications
Meclofenamic acid has several scientific research applications:
Comparison with Similar Compounds
Meclofenamic acid is part of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. For example:
Mefenamic acid: Similar to this compound, it inhibits COX enzymes but has a different substitution pattern on the aromatic ring.
Flufenamic acid: Also a COX inhibitor, it has a trifluoromethyl group instead of the dichloro substitution found in this compound.
This compound is unique in its specific substitution pattern, which contributes to its distinct pharmacological profile and therapeutic applications .
Properties
IUPAC Name |
2-(2,6-dichloro-3-methylanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNJUWAMKYJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048559 | |
Record name | Meclofenamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.66e-03 g/L | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of action, like that of other nonsteroidal anti-inflammatory agents, is not known. Therapeutic action does not result from pituitary-adrenal stimulation. In animal studies, meclofenamic acid was found to inhibit prostaglandin synthesis and to compete for binding at the prostaglandin receptor site. In vitro meclofenamic acid was found to be an inhibitor of human leukocyte 5-lipoxygenase activity. These properties may be responsible for the anti-inflammatory action of meclofenamic acid. There is no evidence that meclofenamic acid alters the course of the underlying disease. | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
644-62-2 | |
Record name | Meclofenamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Meclofenamic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644622 | |
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Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
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Record name | meclofenamic acid | |
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Record name | Meclofenamic acid | |
Source | EPA DSSTox | |
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Record name | Meclofenamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.382 | |
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Record name | MECLOFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48I5LU4ZWD | |
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Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250, 257 °C | |
Record name | Meclofenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00939 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meclofenamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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